molecular formula C20H23N5O2 B2839536 1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea CAS No. 2034204-10-7

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea

Cat. No.: B2839536
CAS No.: 2034204-10-7
M. Wt: 365.437
InChI Key: QKBAYTOILPSKOX-QAQDUYKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. The drug belongs to the class of Janus kinase inhibitors and has been shown to have a significant impact on the immune system, making it a promising candidate for the treatment of various autoimmune diseases.

Scientific Research Applications

Catalytic and Antibacterial Activities

Research has demonstrated the synthesis and characterization of compounds with structures similar to the requested compound, highlighting their catalytic, DNA binding, and antibacterial activities. For instance, complexes synthesized from Schiff base ligands have shown significant antibacterial properties against various pathogens and displayed catalytic activities in oxidation reactions. This suggests that similar compounds could potentially be designed for targeted antibacterial applications and as catalysts in chemical reactions (El‐Gammal et al., 2021).

Enzymatic Oxidation Studies

Enzyme-catalyzed reactions involving compounds with structures related to "1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-phenethylurea" have been studied, providing insights into enzymatic oxidation mechanisms. These studies are crucial for understanding how such compounds interact with enzymes, potentially leading to applications in biocatalysis and the development of environmentally friendly chemical processes (Wackett et al., 1988).

Chemical Synthesis and Reactivity

Research into the chemical synthesis and reactivity of compounds containing cyanopyrazine groups has revealed methodologies for creating a variety of heterocyclic compounds, which are important in pharmaceuticals and materials science. These studies demonstrate the versatility of cyanopyrazine derivatives in organic synthesis, suggesting that "this compound" could serve as a precursor or intermediate in the synthesis of complex molecules (Toche et al., 2008).

Potential for Material Science Applications

Studies on compounds with similar functional groups have explored their potential applications in material science, such as in the development of fluorescent probes for metal ions and amino acids. These findings suggest avenues for research into the use of "this compound" in sensor technologies or as part of material systems with specific detection capabilities (Guo et al., 2014).

Properties

IUPAC Name

1-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-(2-phenylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c21-14-18-19(23-13-12-22-18)27-17-8-6-16(7-9-17)25-20(26)24-11-10-15-4-2-1-3-5-15/h1-5,12-13,16-17H,6-11H2,(H2,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBAYTOILPSKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)NCCC2=CC=CC=C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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